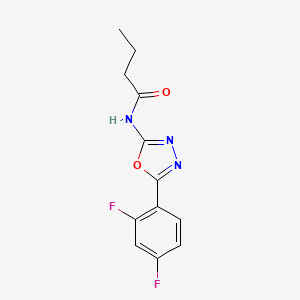

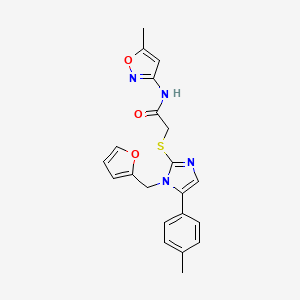

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide” is an organic compound containing a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a 2,4-difluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with fluorine atoms attached to the 2nd and 4th carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through a cyclization reaction . The 2,4-difluorophenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring and the 2,4-difluorophenyl group. The presence of the fluorine atoms would likely influence the electronic properties of the molecule, potentially making the compound more reactive .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorine atoms could potentially be replaced with other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms and the 1,3,4-oxadiazole ring could potentially affect properties such as the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Antitumor Activity

Novel 1,2,4-oxadiazole derivatives, structurally related to the compound of interest, have been synthesized and evaluated for their antitumor activity. These compounds, through structural modifications, aim to improve bioactive unit transport through cell wall barriers, demonstrating promising in vitro anticancer activity across a panel of cell lines. Notably, certain derivatives exhibited significant potency, indicating the potential of oxadiazole derivatives in cancer treatment (Maftei et al., 2016).

Optoelectronic Properties

Research into 1,3,4-oxadiazole derivatives has extended into the realm of optoelectronics, where these compounds have been synthesized and characterized for their structural and optoelectronic properties. For instance, ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives have shown remarkable stability and fluorescence properties, making them suitable for applications in optical materials and devices (Wang et al., 2006).

Inhibition of Acetyl- and Butyrylcholinesterase

Certain 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains have been designed as potential inhibitors for acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes relevant in treating conditions such as dementias and myasthenia gravis. These compounds have shown moderate inhibition of both AChE and BChE, with some derivatives displaying lower IC50 values against AChE than established drugs, highlighting their therapeutic potential (Pflégr et al., 2022).

Antitubercular Activity

Oxadiazole derivatives have also been investigated for their potential as anti-tubercular agents. For example, novel pyrazine and condensed oxadiazole derivatives have been synthesized and assessed for their antitubercular activity, showing moderate activity against the M. tuberculosis H37RV strain. This research provides insights into the structural requirements for antitubercular activity and suggests that oxadiazole derivatives could be developed as new anti-cancer or anti-tubercular drugs (Al-Tamimi et al., 2018).

Insecticidal Activity

The structure-based design of anthranilic diamide analogues containing 1,2,4-oxadiazole rings has led to novel compounds with high insecticidal activities. This research not only highlights the potential of these compounds as new pesticides but also provides a foundation for understanding the structure-activity relationships that govern their efficacy, pointing to opportunities for further optimization and development in agricultural applications (Liu et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-2-3-10(18)15-12-17-16-11(19-12)8-5-4-7(13)6-9(8)14/h4-6H,2-3H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQYYNOYWYKFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)butyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanobutyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B2683519.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2683520.png)

![N-(2-methoxyphenyl)-2-(9-methyl-2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2683525.png)

![2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2683526.png)

![(2-Amino-2-oxo-1-phenylethyl) (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2683528.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2683536.png)

![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2683539.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2683540.png)